![molecular formula C7H6Cl2N4 B1357955 4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine CAS No. 805316-72-7](/img/structure/B1357955.png)

4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

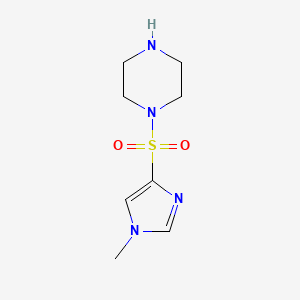

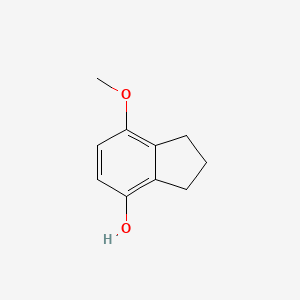

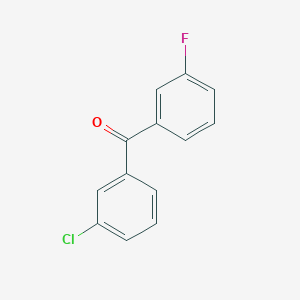

“4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine” is a chemical compound with the molecular formula C7H5Cl2N3. It has a molecular weight of 202.04 g/mol . The compound is solid in physical form and is stored at temperatures between 2-8°C in an inert atmosphere .

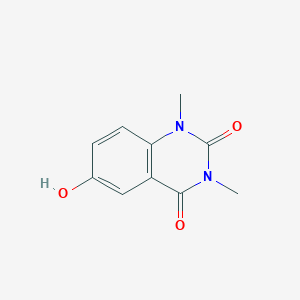

Molecular Structure Analysis

The compound has a complex structure with an imidazo[4,5-c]pyridine core. The InChI code for this compound is 1S/C7H5Cl2N3/c1-12-3-10-6-4(12)2-5(8)11-7(6)9/h2-3H,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.04 g/mol. It has a topological polar surface area of 30.7 Ų and a complexity of 178. It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 0 rotatable bonds .Scientific Research Applications

Synthetic Methodologies

- Directed Solid-Phase Synthesis : The compound has been utilized in the solid-phase synthesis of imidazo[4,5-c]pyridines. This process involves a series of reactions including the use of polymer-supported amines and aldehydes for imidazole ring closure, allowing the preparation of trisubstituted derivatives (Lemrová et al., 2014).

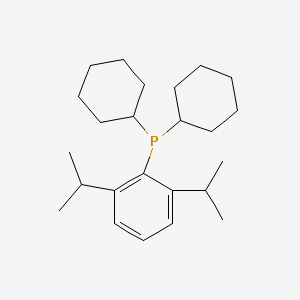

- Cross-Coupling Reactions : The compound has been used in palladium-catalyzed Buchwald cross-coupling and Suzuki cross-coupling reactions, highlighting an optimized synthetic route for the production of heterocyclic amines (Sajith et al., 2013).

Chemical Modifications and Derivatives

- Preparation of Substituted Derivatives : A new synthetic route to produce 6-substituted-imidazo[4,5-c]pyridin-2-ons from 4-aminopyridine has been explored, showcasing the versatility of this compound in generating various derivatives (Bakke et al., 2003).

- Vibrational Spectra and Molecular Structure Analysis : Studies have been conducted on the molecular structure and vibrational energy levels of methyl derivatives of imidazo[4,5-c]pyridine, enhancing the understanding of its chemical properties (Lorenc et al., 2008).

Medicinal Chemistry Applications

- Synthesis of Biologically Active Compounds : The compound has been employed in the synthesis of 3-aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines, potentially useful in medicinal chemistry for finding small molecules that adapt to biological targets (Schmid et al., 2006).

Advanced Synthesis Techniques

- Transition-Metal-Catalyzed Arylation : The compound has been used in transition-metal-catalyzed arylation via C–H bond activation, demonstrating its utility in advanced organic synthesis processes (Iaroshenko et al., 2012).

Green Chemistry Applications

- Eco-Friendly Synthesis Approaches : There has been a focus on developing green chemistry approaches for synthesizing imidazo[4,5-b]pyridines, highlighting the compound's role in environmentally conscious chemical processes (Padmaja et al., 2018).

Safety And Hazards

properties

IUPAC Name |

4,6-dichloro-1-methylimidazo[4,5-c]pyridin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-13-2-11-4-5(13)3(10)6(8)12-7(4)9/h2H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUVFALYBDURBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(C(=C21)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610632 |

Source

|

| Record name | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine | |

CAS RN |

805316-72-7 |

Source

|

| Record name | 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)